Zero Hydrogen Bond Donor Count Confers Higher Predicted Membrane Permeability Versus Dihydroxy Analog BDP
The target compound possesses zero hydrogen bond donors (HBD = 0), compared to two HBDs in the structurally closest Hsp90-inhibitory analog BDP [(E)-3-(2-bromo-3,4,5-trimethoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one], which bears a 2,4-dihydroxyphenyl B-ring [1][2]. The calculated partition coefficient (XLogP3) of the target compound is 4.2 [1]. Although an experimentally measured logP for BDP is unavailable, the presence of two phenolic -OH groups is expected to lower logP by approximately 0.5–1.0 log unit based on fragment contribution methods, positioning the target compound as the more lipophilic entity within the 2-bromo-3,4,5-trimethoxyphenyl chalcone subclass.
| Evidence Dimension | Hydrogen bond donor count and computed lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 4.2 |
| Comparator Or Baseline | BDP: HBD = 2; XLogP3 not published |
| Quantified Difference | ΔHBD = 2; estimated ΔlogP ≈ +0.5 to +1.0 for target compound |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, 2019 release) |
Why This Matters
Zero HBD count predicts superior passive membrane permeability and blood-brain barrier penetration potential relative to hydroxylated analogs, influencing selection for CNS-targeted or intracellular target screening cascades.
- [1] PubChem Compound Summary for CID 91973749. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91973749 View Source
- [2] Oh YJ, Seo Y. A novel chalcone-based molecule, BDP inhibits MDA‑MB‑231 triple-negative breast cancer cell growth by suppressing Hsp90 function. Oncol Rep. 2017;38(4):2343-2350. doi:10.3892/or.2017.5925 View Source
